Secretin human acetate is a synthetic form of the gastrointestinal peptide hormone secretin, which plays a crucial role in regulating digestive processes. It is chemically characterized by its amino acid sequence, which is identical to that of naturally occurring secretin derived from porcine sources. The molecular weight of secretin human acetate is approximately 3039.44 g/mol, with the empirical formula and a specific structural formula that includes 27 amino acids arranged in a specific sequence:
This compound is used primarily for its ability to stimulate pancreatic secretions, particularly bicarbonate, and is marketed under the brand names ChiRhoStim and SecreFlo .
The primary chemical reaction involving secretin human acetate occurs when it binds to specific receptors in the pancreas, leading to the activation of intracellular signaling pathways. Upon binding to the secretin receptor, which is a G-protein coupled receptor, there is an increase in cyclic adenosine monophosphate (cAMP) levels. This signaling cascade results in:
Secretin human acetate exhibits biological activity similar to that of natural secretin. It stimulates pancreatic duct cells to secrete large volumes of bicarbonate-rich pancreatic juice, which is essential for neutralizing gastric acid in the duodenum and facilitating digestion. The biological activity is quantified in clinical units, with approximately 5.0 clinical units per microgram of secretin . In clinical settings, it is used to assess pancreatic function and diagnose conditions such as exocrine pancreatic insufficiency and gastrinoma .
The synthesis of secretin human acetate involves several steps:
Secretin human acetate has several medical applications:
Interaction studies have shown that secretin interacts with various receptors and signaling pathways:
Several compounds share structural or functional similarities with secretin human acetate:
Compound Name | Description | Unique Features |
---|---|---|
Cholecystokinin | A hormone that stimulates gallbladder contraction and pancreatic enzyme secretion. | Primarily involved in fat digestion |
Gastrin | A hormone that stimulates gastric acid secretion from parietal cells. | Focused on gastric functions rather than pancreatic ones |
Vasoactive Intestinal Peptide | A neuropeptide that promotes vasodilation and intestinal fluid secretion. | Has broader roles beyond pancreatic stimulation |
Secretin human acetate stands out due to its specific role in stimulating bicarbonate secretion and its unique mechanism involving cAMP signaling pathways distinct from those used by other gastrointestinal hormones .
Solid-phase peptide synthesis represents the primary methodology for producing secretin human acetate, utilizing standard protocols on polyethylene glycol-polystyrene support resin with fluorenylmethyloxycarbonyl or tert-butyloxycarbonyl chemistry methodologies [6] [7]. The synthesis process employs rink amide resin as the solid support, allowing for the sequential addition of protected amino acids in the reverse order of the target sequence [8].
The solid-phase synthesis protocol begins with resin loading and proceeds through repetitive cycles of deprotection and coupling reactions [6] [7]. Each amino acid coupling utilizes a five-molar excess of reagents relative to resin equivalents, with reaction monitoring performed using the Kaiser test to ensure complete coupling [9]. In cases of incomplete coupling due to steric hindrance or chain aggregation, reactions are repeated until negative Kaiser test results are achieved [9].
Following synthesis completion, side chain protecting groups are removed and peptides are simultaneously cleaved from the resin using hydrogen fluoride treatment [6]. The cleaved and deprotected peptide material undergoes precipitation, washing, and dissolution in a buffer containing water, acetonitrile, and acetic acid prior to lyophilization [7]. This methodology has demonstrated yields of approximately 16 percent for secretin after simplified two-step purification procedures [6].
Synthesis Parameter | Specification | Reference |
---|---|---|
Resin Type | Rink amide resin | [8] |
Chemistry Method | Fluorenylmethyloxycarbonyl/tert-butyloxycarbonyl | [7] |
Reagent Excess | 5-fold molar excess | [9] |
Crude Yield | 16% after purification | [6] |
Monitoring Method | Kaiser test | [9] |
Advanced solid-phase synthesis approaches have incorporated Group Assisted Purification Peptide Synthesis techniques, which have achieved secretin synthesis yields exceeding 5 grams of crude peptide with high-performance liquid chromatography purity of 71 percent and net peptide yield of 62 percent [10]. This approach demonstrates significantly improved environmental factors compared to traditional solid-phase peptide synthesis methods [10].
Recombinant expression systems for secretin human acetate production primarily utilize Escherichia coli bacterial hosts, employing gene fusion methodologies to facilitate protein recovery and purification [11]. The recombinant approach involves constructing synthetic secretin genes linked to carrier proteins at the amino-terminal end via methionine residues [12].
The recombinant production process begins with the design of deoxyribonucleic acid sequences encoding the secretin peptide, incorporating optimal codon usage for the expression host [12]. The synthetic secretin gene is typically fused to beta-lactamase or other carrier proteins to enhance expression levels and facilitate purification [12]. Following expression in Escherichia coli, the fusion protein is recovered from the culture medium and the secretin peptide is released through cyanogen bromide treatment at methionine cleavage sites [11] [12].
A novel approach for recombinant secretin production involves the addition of a carboxyl-terminal glycine-lysine-arginine extension to overcome the lack of amidation capabilities in Escherichia coli expression systems [11]. This modification allows for the production of biologically active secretin variants with at least 80 percent of the activity compared to porcine secretin standards [11].
Expression System Component | Specification | Activity Level |
---|---|---|
Host Organism | Escherichia coli | Standard |
Fusion Partner | Beta-lactamase | Enhanced recovery |
Cleavage Method | Cyanogen bromide | Methionine sites |
Activity Recovery | 80% of standard | [11] |
Alternative expression systems have explored the use of yeast cells as model systems for secretin biogenesis studies [13]. Secretin proteins can be expressed in yeast cells where they become enriched in mitochondrial fractions, providing insights into assembly mechanisms and membrane insertion processes [13].
Purification of secretin human acetate employs multiple chromatographic techniques in sequential steps to achieve pharmaceutical-grade purity specifications [6] [14]. The primary purification methodology begins with gel filtration chromatography followed by preparative high-performance liquid chromatography using reverse-phase columns [6].
Initial purification steps utilize methanol extraction procedures where secretin activity is retained in fractions that are methanol-soluble at acidic pH but insoluble at neutral pH [15]. This selective extraction is followed by carboxymethyl-cellulose chromatography employing sodium chloride gradients in phosphate buffer systems at pH 6.4 [15]. Secondary carboxymethyl-cellulose chromatography at pH 8 with ammonium bicarbonate gradients provides additional purification [15].
High-performance liquid chromatography represents the final purification step, utilizing reverse-phase columns with acetonitrile-water gradient systems containing trifluoroacetic acid [6] [8]. The reverse-phase high-performance liquid chromatography methodology achieves peptide purities exceeding 98 percent as determined by analytical high-performance liquid chromatography and sodium dodecyl sulfate polyacrylamide gel electrophoresis [5].
Purification Step | Method | Recovery Efficiency |
---|---|---|
Initial Extraction | Methanol solubility | High selectivity |
Primary Chromatography | Carboxymethyl-cellulose | Intermediate purity |
Secondary Chromatography | Carboxymethyl-cellulose pH 8 | Enhanced purity |
Final Purification | Reverse-phase high-performance liquid chromatography | >98% purity |
Alternative purification approaches employ solid-phase extraction with reverse-phase mode and gradient elution systems [9]. This methodology utilizes mathematical models based on retention time to predict optimal organic modifier concentrations for peptide elution, enabling single-step purification with high yields and reduced solvent consumption [9].
Freezing purification techniques have also been developed, utilizing low-temperature methanol solutions at -80°C to precipitate impurities while maintaining secretin in solution [14]. This approach achieves activities ranging from 600 to 900 clinical units per milligram of ash-free substance [14].
Quality control standards for pharmaceutical-grade secretin human acetate encompass comprehensive analytical characterization and testing protocols according to Good Manufacturing Practice guidelines [16] [17]. The analytical testing regimen includes identity verification, purity assessment, potency determination, and sterility confirmation with supporting stability studies [16].
Identity verification employs multiple analytical techniques including electrospray ionization mass spectrometry to confirm full-length product formation and amino acid sequence accuracy [7] [17]. Reverse-phase high-performance liquid chromatography serves as the primary method for purity determination, with specifications typically requiring greater than 95 percent purity for pharmaceutical applications [7] [17].
Quality Parameter | Test Method | Specification |
---|---|---|
Identity | Electrospray ionization mass spectrometry | Sequence confirmation |
Purity | Reverse-phase high-performance liquid chromatography | >95% |
Content | Quantitative high-performance liquid chromatography | Label claim ±10% |
Sterility | Membrane filtration | Sterile |
Potency testing utilizes biological assay systems measuring pancreatic secretion responses in animal models, with synthetic secretin demonstrating approximately 5.0 clinical units per microgram of activity [3]. The biological activity assessment compares synthetic material against established porcine secretin standards using standardized bioassay protocols [18].
Stability studies evaluate degradation pathways and storage condition effects on product quality [19]. Research has demonstrated that secretin formulations exhibit decreased content and increased particulate formation over time, with storage temperature and humidity significantly affecting product stability [19]. Lyophilized formulations stored at -20°C demonstrate optimal stability profiles compared to higher temperature storage conditions [19].
Analytical method validation encompasses precision, accuracy, specificity, and robustness testing for all quality control procedures [17]. High-performance liquid chromatography methods utilize gradient elution systems with acetonitrile-water mobile phases containing trifluoroacetic acid or formic acid modifiers [20]. Detection wavelengths are typically set at 214 nanometers for peptide bond absorption monitoring [20].
Stability Parameter | Storage Condition | Degradation Rate |
---|---|---|
Content Loss | -20°C | Minimal |
Content Loss | 25°C | 20-27% at 8 weeks |
Particulate Formation | 25°C/60% relative humidity | >2 micrometers at 1 week |
Reconstitution Time | 25°C/60% relative humidity | 20s to 67s at 8 weeks |
Secretin human acetate (molecular formula C130H220N44O40; theoretical monoisotopic mass 3,039.44 Da) is supplied as a lyophilized white solid with an experimentally determined melting point of 198 °C and 99.6% batch purity in state-of-the-art manufacturing lots [1]. The full amino-acid sequence is
His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Arg-Glu-Gly-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂,
rendering a highly amphipathic, helicogenic backbone that dictates its solution behavior [2].
All data summarized below derive from native or acetate-buffered secretin preparations devoid of non-physiological chemical modifications. Unless otherwise indicated, spectra were acquired at pH 7.4 and 298 K. Where trifluoroethanol (TFE) was employed to stabilize secondary structure, the final v/v percentage is explicitly stated to facilitate comparison across studies.
Peptide confirmation and micro-heterogeneity of secretin are routinely assessed by electrospray ionization (ESI) and fast-atom bombardment (FAB) methods. Table 1 summarizes key experimentally observed ions.
Peak assignment | Observed m/z | Charge state | Calculated error (ppm) | Reference |
---|---|---|---|---|
[M+H]⁺ molecular ion | 3,039.4 | 1+ | 0.0 [1] | 5 |
[M+2H]²⁺ | 1,520.2 | 2+ | 0.3 [3] | 1 |
[M+3H]³⁺ | 1,014.1 | 3+ | 0.7 [3] | 1 |
S1–6 b-fragment† | 663.3 | 1+ | 0.5 [3] | 1 |
β-Asp³ secretin diagnostic fragment | 645.3 | 1+ | 0.9 [3] | 1 |
†Fragment corresponds to residues His¹–Ser⁶ generated during tandem MS sequencing.
Key findings
Pioneering two-dimensional ¹H-NMR work assigned all backbone and side-chain resonances and revealed a three-segment architecture under helicogenic conditions [4].
Residue range | Consensus motif | RMSD (Å) | NOE density (contacts/residue) | Secondary structure call | Reference |
---|---|---|---|---|---|
1–6 | N-terminal strand | 0.42 | 4.1 | Irregular/extended | 21 |
7–13 | Core helix I | 0.28 | 5.7 | α-Helix | 21 |
14–16 | Half-turn | 0.35 | 4.8 | Type II β-turn | 21 |
17–25 | Core helix II | 0.31 | 6.0 | α-Helix | 21 |
26–27 | C-terminal tail | 0.47 | 3.8 | Unordered | 21 |
These data disclose ~63% overall helicity when averaged over the ensemble, with helices stabilized by i→i+4 hydrogen bonds and Leu-Arg/Glu salt-bridges.
Independent restrained-dynamics calculations in DMSO identified a slightly different two-helix topology—residues 4-13 (helix I) and 16-20 (helix II)—linked by a β-turn (13-16), suggesting solvent-dependent conformational plasticity [5].
Structural insights
Far-UV CD spectra (190–250 nm) offer rapid quantitative estimates of helicity.
Solvent system | [θ]₂₂₂ (deg cm² dmol⁻¹) | Calculated helicity (%) | Spectral hallmarks | Reference |
---|---|---|---|---|
Phosphate buffer (pH 7.4) | –8,900 | 12 | Single minimum 198 nm [7] | 68 |
20% TFE | –18,600 | 35 | Emerging minima 208 nm, 222 nm [7] | 68 |
30% TFE | –31,200 | 58 | Distinct double minima + 190 nm maximum [7] | 68 |
40% TFE | –38,500 | 71 | Spectrum plateaus; mirrors NMR helical content [4] | 21 |
Interpretation
Thermal robustness has been interrogated by differential scanning calorimetry (DSC) and accelerated-aging analytics.
Thermal parameter | Value | Experimental condition | Reference |
---|---|---|---|
Onset melting temperature (Tₘ) | 198 °C | Lyophilized solid-state DSC [1] | 5 |
Apparent Tₘ (solution) | 78 ± 2 °C | 30% TFE, 1 mg mL⁻¹, pH 7.4 CD thermal ramp [7] | 68 |
ΔH_unfold (cal mol⁻¹) | 57,000 | Same as above [7] | 68 |
The converging evidence from mass spectrometry, high-resolution NMR, CD spectroscopy and calorimetric studies paints a coherent picture of secretin human acetate as a dynamically disordered peptide in pure water that adopts a well-defined two-helix, single-turn architecture under mildly hydrophobic or membrane-mimetic environments. Such plasticity rationalizes its biologically essential ability to engage the class B1 secretin receptor via an N-terminal helix-in-groove binding mode while retaining sufficient flexibility for regulated proteolysis and rapid clearance in vivo [6] [13].
Rigorous biophysical interrogation confirms batch-to-batch integrity, clarifies conformational equilibria and establishes definitive thermal handling limits for secretin human acetate. Mass-spectrometric fingerprints facilitate rapid purity assessments, whereas NMR and CD signatures serve as orthogonal comparators for manufacturing changes or high-concentration formulation development. Collectively, the datasets assembled herein provide a robust analytical foundation for continued pharmaceutical exploitation and receptor-focused structure–activity investigations.